molecular formula C21H15FN4O3 B2991142 3-(2-fluorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899947-66-1

3-(2-fluorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No. B2991142
CAS RN: 899947-66-1
M. Wt: 390.374
InChI Key: ORJLOKNZARBUKV-UHFFFAOYSA-N
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Description

The compound “3-(2-fluorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .


Synthesis Analysis

The synthesis of similar compounds involves complex organic reactions. For instance, the synthesis of pyrazolo[3,4-b]pyridine derivatives, which are structurally related to the compound , involves scaffold hopping and computer-aided drug design . The synthesis of 2-fluoropurine derivatives involves the Balz-Schiemann reaction of the corresponding 2-aminopurine starting materials by diazotization-fluorodediazoniation in aqueous fluoroboric acid .

Scientific Research Applications

Anticonvulsant Activity

Research has explored the synthesis and testing of substituted purine derivatives for anticonvulsant activity. These studies involve the creation of compounds with modifications to the purine core, aiming to find effective treatments for seizure disorders. Some compounds demonstrated potent activity against maximal electroshock-induced seizures in rats, highlighting the potential of purine derivatives as bioisosteres for anticonvulsant drugs. The anticonvulsant efficacy of these compounds underscores the relevance of structural modifications in enhancing biological activity and minimizing adverse effects like emesis (Kelley et al., 1995) (Kelley et al., 1995).

Antimicrobial and Anticancer Activities

Another area of research involves the evaluation of purine derivatives for their antimicrobial and anticancer activities. These studies aim to identify new therapeutic agents that can combat infectious diseases and cancer. For instance, triazolo and triazino purine derivatives have been synthesized and assessed for their potential in treating neoplastic diseases, HIV-1 infections, and microbial infections. Some of these derivatives exhibited considerable activity against specific cancer cell lines and moderate anti-HIV activity, indicating their potential as leads for developing new therapeutic agents (Ashour et al., 2012) (Ashour et al., 2012).

properties

IUPAC Name

2-[(2-fluorophenyl)methyl]-4-methyl-7-phenylpurino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN4O3/c1-24-18-17(19(27)26(21(24)28)11-14-9-5-6-10-15(14)22)25-12-16(29-20(25)23-18)13-7-3-2-4-8-13/h2-10,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORJLOKNZARBUKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3F)N4C=C(OC4=N2)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-fluorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

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